molecular formula C6H11NO B12944355 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B12944355
M. Wt: 113.16 g/mol
InChI Key: UBVVBPKZGZYVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused six-membered ring system containing one nitrogen (aza) and one oxygen (oxa) heteroatom, with methyl groups at positions 1 and 3. Its rigid bicyclo[3.1.0]hexane scaffold imparts unique stereochemical and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. The compound’s structure combines steric effects from the methyl groups with polar interactions from the heteroatoms, influencing its conformational stability and reactivity. It has been studied for applications in enzyme inhibition, receptor modulation, and as a core structure in bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11NO/c1-5-3-7-4-6(5,2)8-5/h7H,3-4H2,1-2H3

InChI Key

UBVVBPKZGZYVRD-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(O2)C

Origin of Product

United States

Preparation Methods

Intramolecular Cyclopropanation of Diazoacetates

One of the most efficient and stereospecific approaches to synthesize aza-oxa bicyclo[3.1.0]hexane systems is through intramolecular cyclopropanation of diazoacetates derived from diol intermediates.

  • Starting from readily available cinnamyl alcohols, a common diol intermediate is prepared.
  • This intermediate is converted into diazoacetates.
  • Under catalytic conditions (e.g., Rhodium catalysts), intramolecular cyclopropanation occurs, forming the bicyclic ring system with high stereocontrol.
  • This method allows the preparation of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles, including 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane derivatives.

Key features:

Step Description Conditions Outcome
1 Preparation of diol intermediate from cinnamyl alcohol Standard organic synthesis Diol precursor
2 Conversion to diazoacetate Diazo transfer reagents Diazo compound
3 Intramolecular cyclopropanation Rhodium catalyst, mild temperature Bicyclic heterocycle

Cycloaddition and Ring Closure Methods

Another approach involves cycloaddition reactions of nitrile oxides with suitable precursors to form azabicyclo[3.1.0]hexane frameworks.

  • A diazo compound is added slowly to a mixture containing nitrile oxide and a catalyst (e.g., Rhodium complex) in dichloromethane at 0 °C.
  • The reaction proceeds via dinitrogen extrusion and [2+3] cycloaddition to form 2-oxa-3-azabicyclo[3.1.0]hex-3-ene intermediates.
  • Subsequent rearrangements and hydrolysis yield the desired bicyclic amine-ether compounds.
  • This method provides high yields and diastereoselectivity.

Typical reaction conditions and yields:

Parameter Details
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Catalyst Rhodium(II) complex (2 mol%)
Reaction time 2-3 hours
Yield High (typically >70%)

Synthesis via Functionalized Cyclopropanedicarboxylic Anhydrides

A novel synthetic route involves the preparation of substituted 1,3-cyclopropanedicarboxylic anhydrides as precursors:

  • Condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) at low temperature (-80 °C).
  • Treatment with acetyl chloride yields substituted cyclopropanedicarboxylic anhydrides.
  • These anhydrides are then transformed into cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione derivatives, which can be further manipulated to obtain the target compound.

Reactions with Polyhalogenated Nitrobutadienes

The 6-amino-3-azabicyclo[3.1.0]hexane moiety can be introduced via reactions with nitropolychlorobutadienes:

  • Reaction of azabicyclo[3.1.0]hexane derivatives with polychloronitrobutadienes in methanol at low temperature (-40 °C).
  • This leads to vinylic substitution and formation of highly functionalized bicyclic compounds.
  • These intermediates can be deprotected or further functionalized to yield 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane derivatives with potential biological activity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Intramolecular cyclopropanation of diazoacetates Diazoacetates from diols, Rh catalyst Mild temp, DCM solvent High stereospecificity, efficient
Cycloaddition with nitrile oxides Diazo compounds, nitrile oxides, Rh catalyst 0 °C to RT, DCM High yield, diastereoselective
Functionalized cyclopropanedicarboxylic anhydrides 2-chloropropanoic acid, ethyl methacrylate, LDA Low temp (-80 °C), acetyl chloride Good yield, regioselective
Reaction with nitropolychlorobutadienes Azabicyclohexane derivatives, nitrobutadienes Methanol, -40 °C Access to functionalized derivatives

Research Findings and Notes

  • The intramolecular cyclopropanation approach is widely regarded for its stereospecificity and versatility in synthesizing various bicyclic heterocycles, including the target compound.
  • Cycloaddition methods involving nitrile oxides provide a robust route with good control over stereochemistry and yield, suitable for scale-up.
  • The use of substituted cyclopropanedicarboxylic anhydrides as intermediates offers a novel pathway with potential for functional group diversity.
  • Reactions with polyhalogenated nitrobutadienes enable the synthesis of biologically relevant derivatives, expanding the utility of the bicyclic scaffold.

Chemical Reactions Analysis

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium azide (NaN3) or halides

Scientific Research Applications

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate and its role in the development of antiviral medications . Additionally, it has applications in the synthesis of protease inhibitors and other therapeutic agents . In the industrial sector, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azabicyclohexane Derivatives

Compound Name Heteroatoms Substituents Torsional Angle (N5N1C2C3) Conformational Behavior Key References
1,5-Diazabicyclo[3.1.0]hexane (DABH) 2 N atoms None 12.3° Flattened 5-membered ring
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane 2 N atoms Methyl at C6 15.8° Slightly flattened due to H…H repulsion
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane 1 N, 1 O Methyl at C1, C5 16.1° Near-flat 5-membered ring
6-Morpholino-3-azabicyclo[3.1.0]hexane 1 N, 1 O Morpholino at C6 N/A Chair conformation (NMR/X-ray)
  • Conformational Stability: The methyl groups in 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane introduce steric repulsion, preventing complete ring flattening observed in non-methylated analogs like DABH . The oxa group increases polarity, enhancing solubility compared to all-carbon analogs .

Table 3: Pharmacological Profiles of Azabicyclohexanes

Compound Target/Activity IC50/EC50 Selectivity Notes References
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane Monoacylglycerol lipase (MAGL) inhibition 6 nM High selectivity over FAAH, CES1/2
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Ketohexokinase (KHK) inhibition 120 nM Moderate metabolic stability
3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives T-type calcium channel inhibition 15 nM Neuropathic pain applications
  • The oxa substitution in the target compound mimics natural substrates like 2-AG (endocannabinoid), enhancing MAGL inhibition potency and pharmacokinetic profiles compared to non-oxa analogs .
  • Methyl groups improve metabolic stability but may reduce binding affinity for certain targets compared to unmethylated derivatives .

Biological Activity

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS Number: 82461-31-2) is a bicyclic compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, focusing on its pharmacological activity, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C7_7H12_{12}O
Molecular Weight: 112.170 g/mol
LogP: 1.7179
PSA (Polar Surface Area): 12.53 Ų

These properties suggest moderate lipophilicity and potential for membrane permeability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that compounds related to the 3-azabicyclo[3.1.0]hexane framework exhibit significant pharmacological activities, particularly as ligands for opioid receptors. The specific compound 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has been evaluated for its potential as a μ-opioid receptor ligand.

Opioid Receptor Binding Affinity

A study conducted on various 3-azabicyclo[3.1.0]hexane derivatives showed that modifications to the structure could enhance binding affinity to μ-opioid receptors. The lead compounds demonstrated picomolar binding affinities , indicating strong interactions with these receptors, which are crucial for pain management therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed that:

  • Substituents at the nitrogen atom significantly affect receptor selectivity and potency.
  • Alkyl groups at the 1 and 5 positions enhance binding affinity.

The following table summarizes key findings from SAR studies related to this compound:

Compound StructureBinding Affinity (μM)Receptor Selectivity
1,5-Dimethyl-6-oxa<0.001μ > δ > κ
6-Oxabicyclo<0.005μ > δ
Tert-butyl derivative<0.002μ

Case Study 1: Pruritus Treatment in Canines

A notable application of 3-azabicyclo[3.1.0]hexane derivatives was in treating pruritus in dogs, where the compounds exhibited significant efficacy as μ-opioid receptor ligands . The study highlighted the potential for these compounds to alleviate itching through selective receptor modulation.

Case Study 2: Cytotoxic Activity

Recent investigations into the cytotoxic effects of related bicyclic compounds revealed that certain derivatives exhibited selective toxicity against human cancer cell lines, such as A431 and HeLa cells . The cytotoxicity was assessed using IC50_{50} values, with some compounds showing effective inhibition of cell growth at concentrations ranging from 20–49 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.